molecular formula C41H70O13 B149817 20(R)-Notoginsenoside R2 CAS No. 948046-15-9

20(R)-Notoginsenoside R2

Katalognummer B149817
CAS-Nummer: 948046-15-9
Molekulargewicht: 771 g/mol
InChI-Schlüssel: FNIRVWPHRMMRQI-RFMRREALSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

20(R)-Notoginsenoside R2 is a natural product isolated from the roots of Panax notoginseng, a traditional Chinese herb with various medicinal properties. It has been extensively studied due to its potential therapeutic effects on cardiovascular diseases, cancer, and neurodegenerative disorders.

Wissenschaftliche Forschungsanwendungen

Cardioprotective Effects

20(R)-Notoginsenoside R2, a component of Panax notoginseng, has shown potential in cardioprotection. Liu et al. (2022) investigated the bioconversion of notoginsenoside R1 into 25-OH-20(S/R)-R2, demonstrating its enhanced efficacy against doxorubicin-induced cardiotoxicity (Liu et al., 2022).

Pharmacokinetics and Metabolism

Understanding the exposure and metabolism of 20(R)-Notoginsenoside R2 is crucial for its therapeutic applications. Zhang et al. (2019) explored the pharmacokinetics of notoginsenoside R1 and its transformation into various metabolites, including 20(R)-Notoginsenoside R2, in rats (Zhang et al., 2019).

Neuroprotective Properties

Research indicates that 20(R)-Notoginsenoside R2 might have neuroprotective effects. For instance, Gu et al. (2009) found that it could offer protection against glutamate neurotoxicity mediated by NMDA receptors (Gu et al., 2009).

Anti-inflammatory Actions

The compound's potential in treating inflammatory conditions has been explored. Zhang et al. (2015) demonstrated that notoginsenoside R1, closely related to 20(R)-Notoginsenoside R2, attenuated inflammatory bowel disease through pregnane X receptor activation (Zhang et al., 2015).

Potential in Treating Ischemic Conditions

Its efficacy in ischemic conditions has also been a subject of research. Zhu et al. (2021) highlighted that notoginsenoside R1 improves cerebral ischemia/reperfusion injury, suggesting similar possibilities for 20(R)-Notoginsenoside R2 (Zhu et al., 2021).

Drug Interactions

The interactions of 20(R)-Notoginsenoside R2 with other drugs have been investigated. Yin et al. (2016) studied its effects on cytochrome P450 enzyme activities, indicating its influence on drug metabolism (Yin et al., 2016).

Wirkmechanismus

Target of Action

It has been reported that 20®-notoginsenoside r2 exhibits inhibitory effects on lung cancer nci-h1650 cells . This suggests that the compound may interact with cellular targets that are crucial for the survival and proliferation of these cancer cells.

Mode of Action

Based on its reported inhibitory effects on lung cancer cells , it can be inferred that the compound may interact with its cellular targets in a way that disrupts the normal functioning of these cells, leading to their inhibition or death.

Biochemical Pathways

Given its reported anti-cancer activity , it is plausible that the compound may affect pathways related to cell proliferation, apoptosis, and other processes critical for cancer cell survival and growth.

Result of Action

The primary result of the action of 20®-Notoginsenoside R2, as reported in the literature, is its inhibitory effect on lung cancer NCI-H1650 cells . This suggests that the compound may induce molecular and cellular changes that inhibit the survival and proliferation of these cells.

Eigenschaften

IUPAC Name

(2S,3R,4S,5R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H70O13/c1-20(2)10-9-13-41(8,50)21-11-15-39(6)28(21)22(43)16-26-38(5)14-12-27(45)37(3,4)34(38)24(17-40(26,39)7)52-36-33(31(48)30(47)25(18-42)53-36)54-35-32(49)29(46)23(44)19-51-35/h10,21-36,42-50H,9,11-19H2,1-8H3/t21-,22+,23+,24-,25+,26+,27-,28-,29-,30+,31-,32+,33+,34-,35-,36+,38+,39+,40+,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIRVWPHRMMRQI-RFMRREALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H70O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

771.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

20(R)-Notoginsenoside R2

Q & A

Q1: Can Notoginsenoside R1 be converted into more potent forms, and how does this impact anti-tumor activity?

A1: Yes, research has shown that Lactiplantibacillus plantarum S165 can effectively transform Notoginsenoside R1 into both 20(S)-Notoginsenoside R2 and 20(R)-Notoginsenoside R2. [] This biotransformation process significantly enhances the anti-tumor activity of the resulting compounds. Specifically, 20(S/R)-Notoginsenoside R2 demonstrated increased efficacy in inhibiting H22 hepatoma cell proliferation and promoting apoptosis compared to Notoginsenoside R1. [] This highlights the potential of microbial biotransformation for enhancing the medicinal properties of natural compounds.

Q2: What are the mechanisms by which 20(S/R)-Notoginsenoside R2 exerts its anti-tumor effects?

A2: Studies suggest that 20(S/R)-Notoginsenoside R2 primarily targets the PI3K/AKT/mTOR signaling pathway, a crucial regulator of cell growth and survival often dysregulated in cancer cells. [] By blocking this pathway, 20(S/R)-Notoginsenoside R2 effectively induces apoptosis (programmed cell death) in H22 hepatoma cells, ultimately hindering tumor growth. [] This mechanistic insight sheds light on the potential therapeutic application of 20(S/R)-Notoginsenoside R2 in combatting liver cancer.

Q3: Besides Lactiplantibacillus plantarum S165, are there other microbial methods for obtaining 20(R)-Notoginsenoside R2?

A3: Yes, the fungus Absidia coerulea (AS 3.3389) has been shown to metabolize Notoginsenoside R1 into various metabolites, including 20(R)-Notoginsenoside R2. [] This demonstrates the diversity of microbial transformation methods for producing specific ginsenosides and highlights the potential of exploring diverse microbial species for biocatalytic applications in natural product modification.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.